![molecular formula C9H11F2NO B1396120 3-Ethoxy-2,6-difluorobenzylamine CAS No. 1092461-29-4](/img/structure/B1396120.png)
3-Ethoxy-2,6-difluorobenzylamine
Overview
Description
3-Ethoxy-2,6-difluorobenzylamine is an important chemical compound with a wide range of applications in the scientific and medical fields. It is a colorless, crystalline solid that has been used in the synthesis of many compounds, as well as in the development of new drugs and drug delivery systems. This compound has a unique structure that allows for a wide range of potential applications.
Scientific Research Applications
Rhodamine-Based Dual Chemosensor
A study by Roy et al. (2019) describes a rhodamine-based compound that acts as a fluorescent dual sensor for Zn2+ and Al3+ ions, showing potential applications in selective ion detection and environmental monitoring. This compound was synthesized under mild conditions and characterized by various spectroscopic methods, demonstrating its utility in sensing specific metal ions with distinct excitation and emission wavelengths (Roy et al., 2019).
Antioxidant Activity in 4-Ethoxy-Phenols
Research by Rubio-Cortés et al. (2021) explored the antioxidant effects of different groups in the 2,6-positions of new 4-ethoxy-phenols. This study employed various assays to analyze antioxidant activity, suggesting the potential of these compounds in developing antioxidants and exploring the role of different substituents in their effectiveness (Rubio-Cortés et al., 2021).
Mixed-Valence Oxovanadium Entities
Mondal et al. (2005) synthesized dinuclear oxophenoxovanadates using a compound related to 3-Ethoxy-2,6-difluorobenzylamine. These entities have potential applications in the field of inorganic chemistry, particularly in the study of mixed-valence complexes and their structural, spectroscopic, and magnetic properties (Mondal et al., 2005).
Aminolysis and Addition to Triple Bonds
Fischer and Kalder (1977) investigated the reactions of phenylacetylenyl(ethoxy)carbenepentacarbonyl-chromium and -tungsten with dimethylamine. This study provides insights into the kinetics and mechanisms of aminolysis and addition reactions, relevant for organometallic chemistry and synthesis (Fischer & Kalder, 1977).
properties
IUPAC Name |
(3-ethoxy-2,6-difluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4H,2,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDMHGPRTGIRRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277949 | |
Record name | 3-Ethoxy-2,6-difluorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2,6-difluorobenzylamine | |
CAS RN |
1092461-29-4 | |
Record name | 3-Ethoxy-2,6-difluorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-2,6-difluorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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